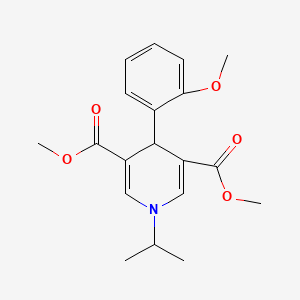![molecular formula C18H22N2O3S B5821177 N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMB belongs to the class of N-methylamides and has a molecular formula of C15H18N2O3S2.
Wirkmechanismus
The mechanism of action of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but studies suggest that it may act on multiple targets in the body. N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. Furthermore, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to have various biochemical and physiological effects in animal models. Studies have shown that N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide can reduce the levels of inflammatory cytokines and oxidative stress markers in the body. Additionally, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to inhibit the growth and proliferation of cancer cells and protect neurons from oxidative stress-induced damage. Moreover, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its potential therapeutic applications in various fields of scientific research. Additionally, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to have low toxicity and good stability in aqueous solutions. However, one limitation of using N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more efficient synthesis methods for N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide and its potential therapeutic applications. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide in animal models and humans. Furthermore, research is needed to explore the potential use of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction between mesityl chloride and N-methylsulfonyl-2-nitrobenzamide. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In particular, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has shown promise as an anti-inflammatory agent, a cancer therapeutic, and a neuroprotective agent. Studies have shown that N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammation in animal models. Additionally, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-8-6-7-9-16(15)20(4)24(5,22)23/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZORLKZXYCSPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5821109.png)
![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)


![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
